REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:13]2[O:14][C:15]([C:19]([OH:21])=[O:20])=[CH:16][C:17](=S)[C:12]=2[CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:2][CH3:3].CC(C)=[O:24]>CI.O>[O:24]=[C:17]1[CH:16]=[C:15]([C:19]([OH:21])=[O:20])[O:14][C:13]2[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]3[C:10](=[CH:11][C:12]1=2)[CH2:9][CH2:8][CH2:7][CH2:6]3
|
Name
|
10-propyl-6,7,8,9-tetrahydro-4-thioxo-4H-naphtho[2,3-b]pyran-2-carboxylic acid
|
Quantity
|
0.025 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C2CCCCC2=CC2=C1OC(=CC2=S)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred in the dark at ambient temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Concentration of the reaction mixture in vacuo gave a brown solid which
|
Type
|
CUSTOM
|
Details
|
on crystallisation from acetone
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC(=C1)C(=O)O)C(=C1CCCCC1=C2)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |